molecular formula C9H5F3O B8388336 3-(2,4,5-Trifluorophenyl)prop-2-yn-1-ol

3-(2,4,5-Trifluorophenyl)prop-2-yn-1-ol

Cat. No.: B8388336
M. Wt: 186.13 g/mol
InChI Key: PVPHPJXBPSNEJD-UHFFFAOYSA-N
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Description

3-(2,4,5-Trifluorophenyl)prop-2-yn-1-ol is a fluorinated propargyl alcohol derivative characterized by a phenyl ring substituted with fluorine atoms at the 2-, 4-, and 5-positions and a terminal propargyl alcohol (-C≡C-CH2OH) group.

Properties

Molecular Formula

C9H5F3O

Molecular Weight

186.13 g/mol

IUPAC Name

3-(2,4,5-trifluorophenyl)prop-2-yn-1-ol

InChI

InChI=1S/C9H5F3O/c10-7-5-9(12)8(11)4-6(7)2-1-3-13/h4-5,13H,3H2

InChI Key

PVPHPJXBPSNEJD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C#CCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(2,4,5-Trifluorophenyl)prop-2-yn-1-ol with key analogs in terms of structure, properties, and applications:

Compound Name Structure Molecular Formula Key Properties/Applications References
This compound Phenyl (2,4,5-trifluoro) + propargyl alcohol (-C≡C-CH2OH) C9H7F3O High reactivity due to alkyne group; potential intermediate for fluorinated pharmaceuticals.
3-(2,4,5-Trifluorophenyl)-1-propanol Phenyl (2,4,5-trifluoro) + saturated 1-propanol chain C9H9F3O Discontinued commercial product; molecular weight 190.16 g/mol; limited stability or synthesis challenges.
Ethyl 3-(2,4,5-trifluorophenyl)propenoate Phenyl (2,4,5-trifluoro) + α,β-unsaturated ester C11H9F3O2 Synthesized via Wittig reaction; ester group enables hydrolysis to carboxylic acid derivatives.
(S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-ol Propynol with trifluoromethyl, cyclopropyl, and amino-chlorophenyl groups C13H10ClF3NO Efavirenz intermediate; chiral synthesis; complex substituents enhance pharmaceutical relevance.
2-Fluoro-2-(2,4,5-trifluorophenyl)ethanol Phenyl (2,4,5-trifluoro) + fluorinated ethanol C8H7F4O Fluorine at β-position increases acidity; potential use in nucleophilic substitution reactions.

Key Findings from Comparative Analysis

Structural Impact on Reactivity: The propargyl alcohol group in the target compound introduces alkyne reactivity (e.g., click chemistry or Sonogashira coupling), distinguishing it from saturated analogs like 3-(2,4,5-Trifluorophenyl)-1-propanol . Fluorine substitution patterns (2,4,5 vs. 2,6-difluoro in ) influence electronic effects: the 2,4,5-trifluoro configuration enhances electron-withdrawing properties, stabilizing intermediates in synthesis .

Synthesis Challenges: 3-(2,4,5-Trifluorophenyl)-1-propanol (CymitQuimica) was discontinued, possibly due to difficulties in purification or stability issues common in fluorinated alcohols . Ethyl 3-(2,4,5-trifluorophenyl)propenoate employs Wittig reactions, suggesting that the target compound’s synthesis might require similar methodologies with propargyl reagents .

Physical Properties: 3-(2,4,5-Trifluorophenyl)-1-propanol has a higher molecular weight (190.16 g/mol) than the propargyl analog (estimated ~176.14 g/mol), reflecting differences in density and solubility .

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